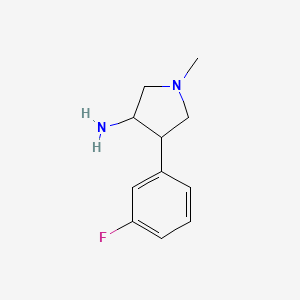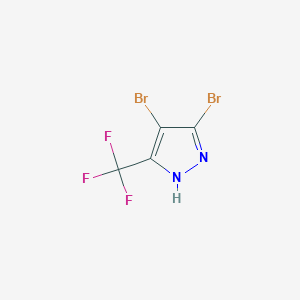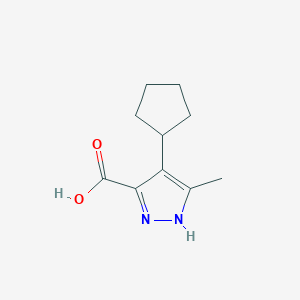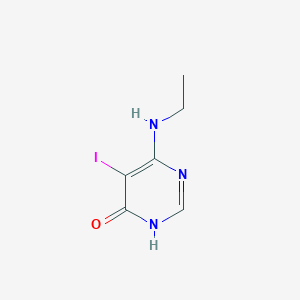
1-((2-Oxopyrrolidin-1-yl)methyl)cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Oxopyrrolidin-1-yl)methyl)cyclopropanecarboxylic acid is a compound that features a cyclopropane ring attached to a carboxylic acid group and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Oxopyrrolidin-1-yl)methyl)cyclopropanecarboxylic acid typically involves the reaction of cyclopropanecarboxylic acid derivatives with pyrrolidinone intermediates. One common method involves the use of 1-(chloromethyl)pyrrolidin-2-one and cyclopropanecarboxylic acid under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-((2-Oxopyrrolidin-1-yl)methyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinone moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-((2-Oxopyrrolidin-1-yl)methyl)cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((2-Oxopyrrolidin-1-yl)methyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The pyrrolidinone moiety can interact with enzymes or receptors, modulating their activity. The cyclopropane ring may contribute to the compound’s stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2-oxopyrrolidin-1-yl) acetate
- (2-oxopyrrolidin-1-yl)methyl acetate
- (2-Oxopyrrolidin-1-yl)acetic acid
Uniqueness
1-((2-Oxopyrrolidin-1-yl)methyl)cyclopropanecarboxylic acid is unique due to the presence of both a cyclopropane ring and a pyrrolidinone moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H13NO3 |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
1-[(2-oxopyrrolidin-1-yl)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H13NO3/c11-7-2-1-5-10(7)6-9(3-4-9)8(12)13/h1-6H2,(H,12,13) |
InChI Key |
WMHRWSYPMHMGKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CC2(CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


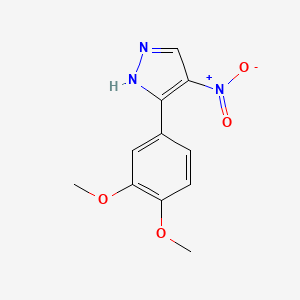
![4-Oxo-5-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B11779623.png)
![2-(Difluoromethoxy)-5-ethylbenzo[d]oxazole](/img/structure/B11779630.png)

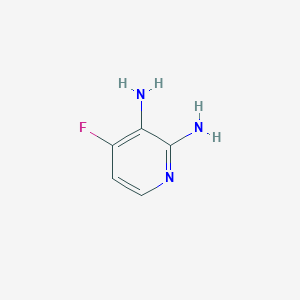
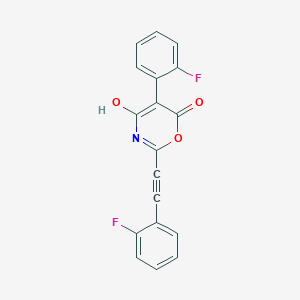
![2-(4-Fluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11779651.png)

